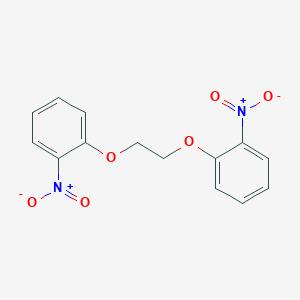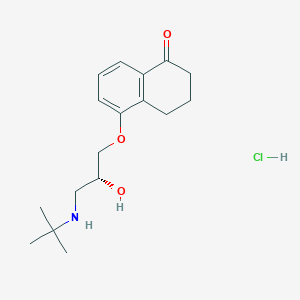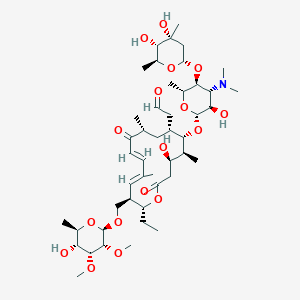
胍基硫氰酸盐
描述
Guanidine thiocyanate, also known as guanidinium thiocyanate, is a chemical compound with the formula C₂H₆N₄S. It is widely used in molecular biology as a chaotropic agent, which disrupts hydrogen bonds and denatures proteins and nucleic acids. This compound is particularly important in the extraction of DNA and RNA from cells, making it a crucial component in various biochemical and molecular biology protocols .
科学研究应用
硫氰酸胍在科学研究中有着广泛的应用:
化学: 用作变构剂来使蛋白质和核酸变性。
生物学: 从细胞中提取 DNA 和 RNA 的必需品,特别是在准备用于聚合酶链式反应 (PCR) 和其他分子生物学技术的样品中。
医学: 用于检测病毒 RNA 的诊断试剂盒中,例如在 COVID-19 检测试剂盒中。
工业: 用于生产各种药物以及作为化学合成的试剂.
作用机制
硫氰酸胍通过破坏蛋白质和核酸中的氢键来发挥作用。这种变性过程对于提取核酸至关重要,因为它有助于从细胞基质中释放 DNA 和 RNA。 该化合物作为一种变构剂,这意味着它破坏了水和其他氢键网络的结构,从而使生物分子的天然构象不稳定 .
类似化合物:
盐酸胍: 另一种用于蛋白质变性的变构剂。
尿素: 通常用于蛋白质变性和溶解。
十二烷基硫酸钠 (SDS): 一种用于使蛋白质变性的阴离子表面活性剂。
比较:
硫氰酸胍与盐酸胍: 两者都是变构剂,但硫氰酸胍在破坏氢键和使核酸变性方面更有效。
硫氰酸胍与尿素: 与尿素相比,硫氰酸胍在使蛋白质和核酸变性方面更有效。
硫氰酸胍与十二烷基硫酸钠: 尽管两者都用于蛋白质变性,但硫氰酸胍在核酸提取中特别有效,而 SDS 更常用于蛋白质电泳.
硫氰酸胍因其在核酸提取中的高效率以及其在各种生物化学应用中的变构剂作用而脱颖而出。
生化分析
Biochemical Properties
Guanidine Thiocyanate plays a crucial role in biochemical reactions. It is most commonly used as a nucleic acid protector in the extraction of DNA and RNA from cells . It disrupts cell and organelle membranes, facilitating cell lysis and organelle isolation . It also serves as a potent protein denaturant, surpassing guanidine hydrochloride in unfolding proteins .
Cellular Effects
Guanidine Thiocyanate has significant effects on various types of cells and cellular processes. It not only disrupts membranes but also denatures RNase and DNase enzymes, protecting extracted nucleic acids from enzymatic degradation . This disruption of cellular structures and inactivation of enzymes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Guanidine Thiocyanate involves its interactions with biomolecules at the molecular level. It exerts its effects by interfering with the hydrogen bond network in aqueous solutions, having a destabilizing effect on macromolecules, especially proteins . This denaturing action prevents the activity of RNase and DNase enzymes by denaturing them .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Guanidine Thiocyanate continues to exert its denaturing effects, disrupting cellular structures and inactivating enzymes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Guanidine Thiocyanate is not typically involved in metabolic pathways as it is a synthetic compound used in laboratory settings. It can have significant effects on cellular metabolism due to its ability to disrupt cellular structures and inactivate enzymes .
Transport and Distribution
Given its potent denaturing properties, it is likely to be distributed widely within cells following its application, as it disrupts cellular structures and inactivates enzymes .
Subcellular Localization
Given its potent denaturing properties, it is likely to be found throughout the cell following its application, as it disrupts cellular structures and inactivates enzymes .
准备方法
合成路线和反应条件: 硫氰酸胍可以通过多种方法合成:
碳酸胍与硫氰酸铵反应: 该方法涉及加热碳酸胍与硫氰酸铵。
硫氰酸铵或硫脲的热解: 该方法涉及在 180°C 下加热硫氰酸铵或硫脲.
工业生产方法: 在工业环境中,硫氰酸胍是在大型化学反应器中生产的,其中上述反应在受控条件下进行,以确保产品的产率和纯度高。
反应类型:
氧化和还原: 硫氰酸胍可以发生氧化和还原反应,尽管这些反应在典型的实验室环境中不太常见。
取代反应: 它可以参与取代反应,其中硫氰酸根被其他官能团取代。
常见试剂和条件:
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠。
取代试剂: 例如卤代烷或酰氯。
主要产品:
氧化产物: 包括胍的各种氧化形式。
还原产物: 包括胍的还原形式。
取代产物: 包括取代的胍衍生物.
相似化合物的比较
Guanidine Hydrochloride: Another chaotropic agent used for protein denaturation.
Urea: Commonly used in protein denaturation and solubilization.
Sodium Dodecyl Sulfate (SDS): An anionic detergent used to denature proteins.
Comparison:
Guanidine Thiocyanate vs. Guanidine Hydrochloride: Both are chaotropic agents, but guanidine thiocyanate is more effective in disrupting hydrogen bonds and denaturing nucleic acids.
Guanidine Thiocyanate vs. Urea: Guanidine thiocyanate is more potent in denaturing proteins and nucleic acids compared to urea.
Guanidine Thiocyanate vs. Sodium Dodecyl Sulfate: While both are used for protein denaturation, guanidine thiocyanate is specifically effective in nucleic acid extraction, whereas SDS is more commonly used in protein electrophoresis.
Guanidine thiocyanate stands out due to its high efficiency in nucleic acid extraction and its role as a chaotropic agent in various biochemical applications.
属性
IUPAC Name |
guanidine;thiocyanic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYYHGLJYGJLLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)S.C(=N)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060478 | |
| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine thiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
593-84-0 | |
| Record name | Guanidine thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanidinium thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANIDINE THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCA2EU297U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does guanidine thiocyanate denature proteins?
A1: Guanidine thiocyanate (GTC) is a chaotropic agent that disrupts the hydrogen bonding network of water molecules. This disruption weakens the hydrophobic interactions that stabilize the folded structure of proteins, leading to their denaturation. [, , , ]
Q2: Does GTC affect the fluorescence properties of proteins?
A3: Yes, GTC can significantly alter the fluorescence properties of proteins. For example, studies on superfolder GFP (sfGFP) revealed that GTC not only affects protein structure but also directly interacts with the chromophore. This interaction triggers a redistribution of sfGFP molecules with neutral and anionic chromophores, ultimately decreasing fluorescence intensity. []
Q3: What is the molecular formula and weight of GTC?
A3: The molecular formula of guanidine thiocyanate is CH5N3S, and its molecular weight is 119.15 g/mol.
Q4: Are there any spectroscopic data available for GTC?
A6: While this collection of papers does not extensively delve into the spectroscopic characterization of GTC itself, its impact on the spectroscopic properties of biomolecules is highlighted. For instance, changes in absorption and CD spectra of sfGFP in the presence of GTC indicate the specific binding of thiocyanate anions near the protein's chromophore. []
Q5: Can GTC be used to preserve biological samples at room temperature?
A8: Yes, GTC solution has shown promising results as a preservative for biological samples, including those intended for microbiome analysis. It facilitates storage at room temperature for a certain period, maintaining sample integrity and microbial community profiles, crucial for downstream molecular analyses. []
Q6: Does GTC exhibit any catalytic properties?
A9: While GTC is not typically recognized for inherent catalytic activity, a study observed its role in a prebiotic chemistry experiment. Heating ammonium thiocyanate with Fe(II) yielded guanidine thiocyanate and Fe(III), suggesting a redox reaction where GTC formation coincided with iron oxidation. []
A6: The provided research primarily focuses on experimental applications of GTC. Further exploration is needed to uncover its potential in computational chemistry and modeling.
Q7: Is GTC toxic?
A17: Yes, GTC is toxic if ingested. A case report described severe toxicity following the intentional ingestion of GTC, manifesting as encephalopathy, electrolyte disturbances, and hypocalcemia. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


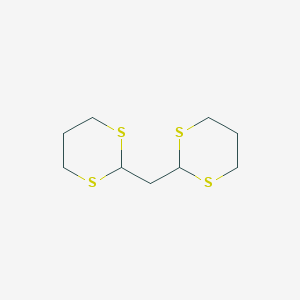


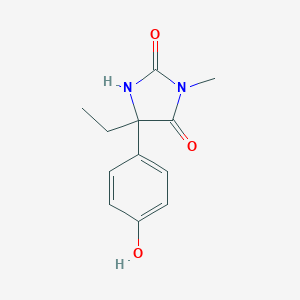

![3-methylimidazo[4,5-f]quinoline](/img/structure/B14863.png)

